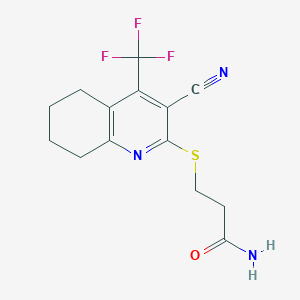

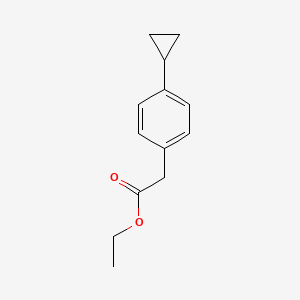

![molecular formula C6H6F2N2O2 B2561202 2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid CAS No. 1898213-92-7](/img/structure/B2561202.png)

2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid” is a chemical compound with the CAS Number: 1898213-92-7 . It has a molecular weight of 176.12 . The IUPAC name for this compound is 2-(1-(difluoromethyl)-1H-pyrazol-4-yl)acetic acid .

Molecular Structure Analysis

The InChI code for “2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid” is 1S/C6H6F2N2O2/c7-6(8)10-3-4(2-9-10)1-5(11)12/h2-3,6H,1H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Late-Stage Difluoromethylation in Organic Synthesis

Difluoromethylation processes have gained prominence due to their utility in late-stage functionalization of organic molecules. Researchers have developed methods to introduce the CF₂H group into diverse chemical contexts, including C(sp), C(sp²), C(sp³), O, N, and S bonds . These advances enable the synthesis of novel compounds with potential pharmaceutical applications.

Metal-Based Difluoromethylation Reactions

Over the last decade, metal-catalyzed methods have emerged for transferring the CF₂H group to C(sp²) sites. These processes can occur stoichiometrically or catalytically. Researchers have explored electrophilic, nucleophilic, and cross-coupling strategies to construct C(sp³)–CF₂H bonds. However, achieving stereoselective difluoromethylation remains challenging .

Minisci-Type Radical Chemistry for Heteroaromatics

Difluoromethylation of C(sp²)–H bonds has been accomplished through Minisci-type radical chemistry, particularly effective for heteroaromatic compounds. This approach allows the introduction of the CF₂H group into biologically relevant scaffolds .

Site-Selective Installation on Biomolecules

An exciting development is the precise site-selective installation of CF₂H onto large biomolecules, such as proteins. Researchers have explored methods to incorporate the CF₂H group into specific positions within complex structures, expanding the toolbox for drug discovery and chemical biology .

Formation of X–CF₂H Bonds (X = O, N, or S)

Traditionally, X–CF₂H bonds (where X = oxygen, nitrogen, or sulfur) were achieved by reacting with ClCF₂H. More recently, novel non-ozone-depleting difluorocarbene reagents have enabled X–H insertion, providing alternative routes to these valuable functional groups .

Antifungal Activity and Agrochemical Applications

While not explicitly mentioned in the literature, related compounds (such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides) have displayed antifungal activity against phytopathogenic fungi . Further exploration of the difluoromethyl group’s effects on biological activity could lead to novel agrochemicals.

Safety and Hazards

Zukünftige Richtungen

The field of difluoromethylation has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . As such, “2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid” and similar compounds could have potential applications in the development of new pharmaceuticals.

Wirkmechanismus

Target of Action

The primary target of the compound [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .

Mode of Action

[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid acts as an inhibitor of SDH . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in energy production within the cell .

Biochemical Pathways

The inhibition of SDH by [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid affects the citric acid cycle and the electron transport chain . These are key biochemical pathways involved in energy production within cells. The disruption of these pathways leads to a decrease in the production of ATP, the main energy currency of the cell .

Pharmacokinetics

The pharmacokinetics of a compound generally involve its absorption, distribution, metabolism, and excretion . These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action .

Result of Action

The result of the action of [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid is a decrease in energy production within the cell . By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain, leading to a decrease in the production of ATP . This can have various effects at the molecular and cellular level, depending on the specific type of cell and its energy requirements .

Action Environment

The action, efficacy, and stability of [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid can be influenced by various environmental factors. These factors can affect the compound’s ability to bind to its target, its rate of metabolism, and its overall stability .

Eigenschaften

IUPAC Name |

2-[1-(difluoromethyl)pyrazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c7-6(8)10-3-4(2-9-10)1-5(11)12/h2-3,6H,1H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWBJWXXQIWPQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2561119.png)

![1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2561120.png)

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2561121.png)

![N-methyl-1-[3-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2561124.png)

![5-({4-[(2-methoxybenzoyl)amino]phenoxy}methyl)-N-propylisoxazole-3-carboxamide](/img/structure/B2561128.png)

![2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2561131.png)

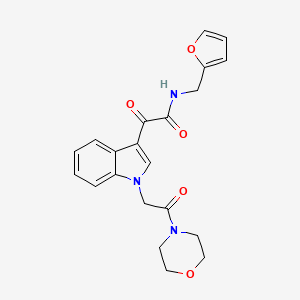

![methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2561137.png)

![ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2561140.png)